![molecular formula C23H22 B14658933 1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene CAS No. 47281-31-2](/img/structure/B14658933.png)
1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene is an organic compound with a complex structure that includes a phenanthrene backbone and a 4-methylphenyl ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of phenanthrene with 4-methylphenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analog.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated analogs.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Di-p-tolylethane: Similar structure with two 4-methylphenyl groups.
4,4’-Dimethylbibenzyl: Contains two 4-methylphenyl groups connected by an ethane bridge.
Eigenschaften
CAS-Nummer |
47281-31-2 |
|---|---|
Molekularformel |
C23H22 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1-[2-(4-methylphenyl)ethyl]-3,4-dihydrophenanthrene |
InChI |
InChI=1S/C23H22/c1-17-9-11-18(12-10-17)13-14-20-6-4-8-23-21-7-3-2-5-19(21)15-16-22(20)23/h2-3,5-7,9-12,15-16H,4,8,13-14H2,1H3 |
InChI-Schlüssel |
WBPPLZZZWUXETC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CCC2=CCCC3=C2C=CC4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


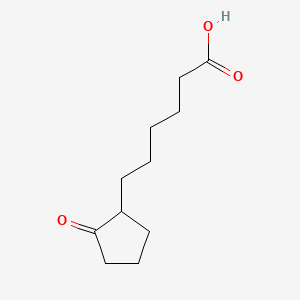

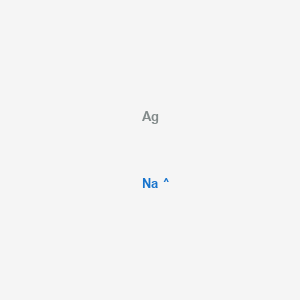

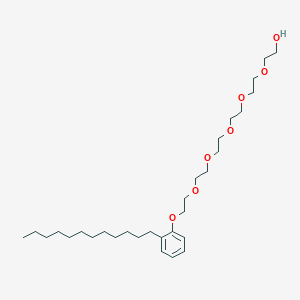
![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)


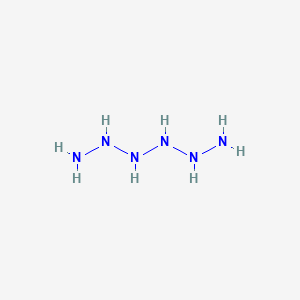
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)

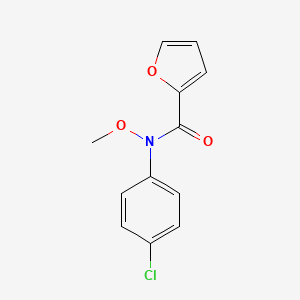
![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)
